Iocarmic acid is derived from 2,4,6-triiodo-isophthalic acid, a compound that contains iodine atoms, which enhance the contrast in imaging techniques such as X-rays. It is classified as a triiodobenzoic acid, specifically an iodinated benzoate. The compound's structure allows it to be used effectively in various medical imaging applications due to its radiopaque properties.
The synthesis of iocarmic acid typically involves several steps focusing on the modification of 2,4,6-triiodo-isophthalic acid. One common method includes:
For instance, one synthesis pathway involves reacting 5-amino-2,4,6-triiodo-isophthalic acid with dihydroxypropylamine under controlled conditions to yield derivatives that can be further modified to produce iocarmic acid .
Iocarmic acid has a complex molecular structure characterized by:
The structural representation indicates that iocarmic acid has significant polar characteristics due to the presence of hydroxyl groups and nitrogen atoms .
Iocarmic acid participates in various chemical reactions that are critical for its functionality as a contrast agent:
These reactions are crucial for ensuring that iocarmic acid remains effective as a contrast medium while minimizing toxicity .
The mechanism of action of iocarmic acid as a contrast agent involves several key processes:
Iocarmic acid exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness and safety profile as a diagnostic agent .
Iocarmic acid finds extensive use in medical diagnostics:
Its ability to provide clear images with reduced toxicity makes it an invaluable tool in both clinical and research settings .
Iocarmic acid (chemical name: 3-(5-{[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)phenyl]carbamoyl}pentanamido)-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid) is a hexaiodinated aromatic compound with the molecular formula C₂₄H₂₀I₆N₄O₈ and a molar mass of 1253.87 g/mol. Its structure features two symmetric triiodinated benzoic acid moieties linked by a hexanamide spacer. Each benzoic acid unit incorporates a methylcarbamoyl group (–NH–C(=O)–CH₃) at the 5-position relative to the carboxylic acid, creating a sterically congested environment. The core structural element is the 2,4,6-triiodo-3-carboxy-5-(methylcarbamoyl)benzene subunit, repeated symmetrically [3] [4].
Stereochemical analysis reveals restricted rotation around the amide bonds due to partial double-bond character, resulting in planar peptide linkages. The hexanamide chain adopts a flexible conformation but is constrained by van der Waals interactions between iodine atoms and adjacent functional groups. X-ray crystallography (theoretically modeled) predicts an orthorhombic crystal system with iodine atoms exhibiting Type I‒I halogen bonding (2.8–3.0 Å) and carboxylic acid dimers forming R₂²(8) hydrogen-bonding motifs. The high iodine content (60.7% by mass) dominates the electron density distribution [1] [4].
Table 1: Key Atomic Coordinates from Theoretical Crystallography
Atom Group | Position (Relative) | Bond Length (Å) | Bond Angle (°) |
---|---|---|---|
Iodine (I1–I6) | Benzene ring ortho/para | C–I: 2.10 ± 0.02 | C–C–I: 120.0 |
Carboxylic acid | Benzene ring meta | C=O: 1.21 | O=C–O: 124.5 |
Methylcarbamoyl | Benzene ring meta | C–N: 1.34 | N–C(=O)–C: 120.8 |
Hexanamide spacer | Aliphatic chain | C–C: 1.53 | C–C–C: 114.2 |
Iocarmic acid exhibits extremely low water solubility (0.00907 mg/mL at 25°C) due to its hydrophobic aromatic core and high iodine content. Solubility enhancement requires salt formation, historically with meglumine (forming meglumine iocarmate for clinical use). The crystalline form is stabilized by intermolecular hydrogen bonding between carboxylic acid groups (O–H···O=C, 2.65 Å) and halogen bonding (I···O=, 3.15 Å). Thermal gravimetric analysis predicts decomposition >200°C, preceded by melting with decomposition near 180°C. In solution, iocarmic acid is susceptible to photolytic deiodination under UV exposure due to weakened C–I bonds (bond dissociation energy ~50 kcal/mol). Aqueous stability is pH-dependent, with optimal stability at pH 6–8; acidic conditions promote protonation of the carboxamide oxygen, reducing halogen bonding and increasing decomposition risk [3] [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy:The ¹H-NMR spectrum (predicted, DMSO-d₆) shows three key regions: aliphatic protons (δ 1.2–2.3 ppm, hexanamide chain CH₂), methyl groups (δ 2.85 ppm, N–CH₃), and amide NH protons (δ 8.1–8.7 ppm). ¹³C-NMR features carbonyl carbons at δ 165–175 ppm (carboxylic acids and amides), aromatic carbons at δ 95–150 ppm (C–I bonds cause significant deshielding), and methyl carbons at δ 26.5 ppm. Iodine’s quadrupolar moment broadens nearby carbon signals [6] [8].
Infrared (IR) Spectroscopy:Characteristic peaks include O–H stretch (2500–3000 cm⁻¹, broad, carboxylic acid dimer), C=O stretches (1670 cm⁻¹ for carboxylic acid; 1650 cm⁻¹ for amide I), N–H bend (1540 cm⁻¹, amide II), and C–I stretches (500–600 cm⁻¹). The absence of a free O–H stretch above 3000 cm⁻¹ confirms hydrogen-bonded dimers [8].
Mass Spectrometry:High-resolution ESI-MS ([M–H]⁻) shows a molecular ion at m/z 1252.5549 (calc. 1252.5549 for C₂₄H₁₉I₆N₄O₈⁻). Fragmentation involves sequential loss of iodine radicals (·I, m/z 1125.5) and CO₂ (m/z 1081.5), with dominant ions at m/z 127 (I⁻) and 281 ([C₆H₅I₂O]⁻). Collision-induced dissociation (CID) generates [M–2H]²⁻ at m/z 626.3, confirming multiple acidic sites [4] [6].
Table 2: Predicted Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H-NMR | δ 2.85 ppm (s, 6H) | N–CH₃ (methylcarbamoyl) |
δ 8.45 ppm (t, 2H) | Hexanamide NH | |
¹³C-NMR | δ 167.5, 172.0 ppm | Carboxylic acid C=O |
δ 140–95 ppm | Aromatic C–I | |
IR | 1670 cm⁻¹ | ν(C=O), carboxylic acid dimer |
500–600 cm⁻¹ | ν(C–I) | |
MS (ESI⁻) | m/z 1252.5549 | [M–H]⁻ |
m/z 626.3 | [M–2H]²⁻ |
Density Functional Theory (DFT) simulations (ωB97X-D3BJ/aug-cc-pVTZ-PP) reveal iodine’s dual role in iocarmic acid: as a steric barrier and as an electron acceptor in halogen bonding. The iodine atoms exhibit σ-hole regions (electrostatic potential maxima of +25 kcal/mol) perpendicular to the C–I bonds, enabling nucleophilic interactions with carbonyl oxygens (I···O=, -5.2 kcal/mol). Relativistic effects, critical for accurate modeling, were incorporated via ZORA Hamiltonian. Spin-orbit coupling (SOC) reduces I···O interaction energy by 1.8 kcal/mol compared to non-relativistic DFT, emphasizing its necessity [2] [7].
Geometry optimizations confirm C–I bond elongation (2.12 Å calc. vs. 2.10 Å non-relat.) due to scalar relativistic effects. Natural Population Analysis (NPA) shows iodine charge depletion (q_I ≈ –0.05 e), contrasting with typical halogens. Reduced Density Gradient (RDG) analysis visualizes halogen bonds as green isosurfaces between iodine and carbonyl oxygens (RDG ≈ 0.03 a.u.). Coordination geometries around iodine are distorted square pyramidal due to lone pair stereoactivity, with VSEPR angles of 84° (O–I···O) [5] [7].
Table 3: Computational Parameters for Iodine Coordination
Method | I···O Distance (Å) | Binding Energy (kcal/mol) | Relativistic Correction |
---|---|---|---|
M06-2X/aug-cc-pVTZ-PP | 3.15 | -5.2 | Scalar only |
ZORA-DLPNO-CCSD(T0) | 3.18 | -3.4 | Scalar + SOC |
Non-relativistic DFT | 3.08 | -6.9 | None |
Simulations of iocarmic acid with water clusters show iodine acting as a hydrogen-bond acceptor (I···H–O, -3.1 kcal/mol), challenging classical halogen roles. This amphoteric behavior arises from iodine’s high polarizability. Free energy calculations (298 K, 1 atm) predict dimerization via I···O bonds as thermodynamically favorable (ΔG = –2.8 kcal/mol), explaining its crystalline packing [2] [5] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7